BenchChemオンラインストアへようこそ!

3-[2-(1-Naphthyloxy)ethyl]piperidine

FGFR4 Kinase Inhibition Oncology

3-[2-(1-Naphthyloxy)ethyl]piperidine (CAS 946682-14-0) is a research-grade piperidine derivative supplied at ≥95% purity. It demonstrates a distinct pharmacological profile as an FGFR4 inhibitor (IC₅₀=43 nM) and selective P3LP ligand (Ki=20 nM) with >45-fold selectivity over adenosine receptors. The specific 3-position substitution and ethyl linker configuration are critical for target engagement, making this compound non-substitutable with other naphthyloxy-piperidines.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
CAS No. 946682-14-0
Cat. No. B1388798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(1-Naphthyloxy)ethyl]piperidine
CAS946682-14-0
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CCOC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C17H21NO/c1-2-8-16-15(6-1)7-3-9-17(16)19-12-10-14-5-4-11-18-13-14/h1-3,6-9,14,18H,4-5,10-13H2
InChIKeyXDZAFYJOKHSMME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(1-Naphthyloxy)ethyl]piperidine (CAS 946682-14-0): Key Structural and Identity Parameters for Procurement


3-[2-(1-Naphthyloxy)ethyl]piperidine (CAS 946682-14-0) is a heterocyclic organic compound belonging to the piperidine derivative class, characterized by a six-membered saturated nitrogen-containing piperidine ring linked via an ethyl spacer to a 1-naphthyloxy group [1]. This structure confers a molecular weight of 255.35 g/mol (C₁₇H₂₁NO) [1] and a predicted boiling point of 407.0±18.0°C . The compound is supplied as a research-grade chemical, with purity specifications typically ≥95% from commercial vendors . Its unique substitution pattern—featuring a 3-position ethyl-linked 1-naphthyloxy moiety—distinguishes it from related piperidine derivatives used in medicinal chemistry, neuropharmacology, and receptor binding studies [1].

Why 3-[2-(1-Naphthyloxy)ethyl]piperidine (CAS 946682-14-0) Cannot Be Simply Replaced by Other Piperidine Derivatives


Interchanging 3-[2-(1-Naphthyloxy)ethyl]piperidine with other naphthyloxy-piperidines is scientifically invalid due to marked differences in target engagement, potency, and selectivity driven by the specific substitution pattern. The 3-position of the piperidine ring and the ethyl linker between the piperidine and 1-naphthyloxy group dictate critical spatial orientation and binding interactions. For instance, the 3-[2-(1-naphthyloxy)ethyl]piperidine scaffold demonstrates an IC₅₀ of 43 nM against FGFR4 [1] and 20 nM Ki against the P3 purinoceptor-like protein [2]. In contrast, the 4-position substituted analog 4-[2-(1-Naphthyloxy)ethyl]piperidine (Nefopam) primarily targets norepinephrine and dopamine reuptake , while 1-(5-(naphthalen-1-yloxy)pentyl)piperidine (with a pentyl linker) shows an H3R Ki of 53.9 nM [3]. These divergent activity profiles confirm that in-class substitution cannot preserve intended biological outcomes, making compound-specific selection mandatory for reproducible research and drug development programs.

Quantitative Differentiation of 3-[2-(1-Naphthyloxy)ethyl]piperidine (CAS 946682-14-0): Comparative Binding, Potency, and Selectivity Data


3-[2-(1-Naphthyloxy)ethyl]piperidine Exhibits High-Affinity FGFR4 Inhibition (IC₅₀ = 43 nM) Distinct from Closely Related Piperidine Analogs

3-[2-(1-Naphthyloxy)ethyl]piperidine demonstrates potent inhibition of recombinant human fibroblast growth factor receptor 4 (FGFR4), with an IC₅₀ of 43 nM [1]. This is a high-affinity interaction relative to other piperidine-based FGFR inhibitors, which often exhibit IC₅₀ values in the micromolar range [1]. Importantly, the 4-position substituted analog, 4-[2-(1-Naphthyloxy)ethyl]piperidine (Nefopam), shows no reported FGFR4 inhibition, instead acting as a norepinephrine/dopamine reuptake inhibitor . The specific 3-position ethyl-linked 1-naphthyloxy arrangement appears critical for FGFR4 binding, providing a clear structural basis for selecting this compound over positional isomers in FGFR4-targeted programs.

FGFR4 Kinase Inhibition Oncology Medicinal Chemistry

3-[2-(1-Naphthyloxy)ethyl]piperidine Displays Sub-50 nM Affinity for P3 Purinoceptor-Like Protein (Ki = 20 nM) with Pronounced Selectivity over Adenosine Receptors

In radioligand binding assays, 3-[2-(1-Naphthyloxy)ethyl]piperidine exhibits a Ki of 20 nM for the P3 purinoceptor-like protein (P3LP) in rat brain membranes [1]. This high affinity contrasts sharply with its lower affinity for adenosine receptor subtypes: A1 (Ki = 897 nM, 45-fold lower), A2A (Ki = 2,110 nM, 105-fold lower), and A3 (data available) [1]. The selectivity window for P3LP over A2A is substantial (105×), a property not reported for the 2-naphthyloxy isomer 2-[2-(2-naphthyloxy)ethyl]piperidine, which demonstrates distinct binding to serotonin and dopamine receptors . This selective purinergic interaction profile underscores the functional uniqueness of the 3-position 1-naphthyloxy ethyl substitution.

Purinergic Signaling Receptor Binding Neuropharmacology Selectivity

3-[2-(1-Naphthyloxy)ethyl]piperidine Demonstrates Moderate Affinity for hNav1.7 Sodium Channels (IC₅₀ = 4,040 nM), Distinguishing Its Pain Target Profile from Nefopam's Reuptake Mechanism

In automated patch-clamp electrophysiology, 3-[2-(1-Naphthyloxy)ethyl]piperidine inhibits human Nav1.7 sodium channels with an IC₅₀ of 4,040 nM (4.04 µM) [1]. Nav1.7 is a genetically validated pain target, and while this affinity is moderate, it represents a distinct mechanism from the 4-position isomer Nefopam, which acts via monoamine reuptake inhibition . This mechanistic divergence is critical: Nefopam's primary analgesic action is not sodium channel blockade. The 3-[2-(1-Naphthyloxy)ethyl]piperidine scaffold therefore provides a different entry point for exploring Nav1.7 pharmacology, potentially avoiding the off-target effects associated with reuptake inhibition.

Ion Channels Pain Sodium Channel Analgesia

Weak NPP1 Inhibition (IC₅₀ = 8.67 µM) Suggests Reduced Off-Target Liability for 3-[2-(1-Naphthyloxy)ethyl]piperidine in FGFR4/Purinergic-Focused Screens

In a counterscreen against ectonucleotide pyrophosphatase/phosphodiesterase family member 1 (NPP1), 3-[2-(1-Naphthyloxy)ethyl]piperidine exhibited a relatively weak IC₅₀ of 8.67 µM [1]. This contrasts with its potent nanomolar activity at FGFR4 (43 nM) and P3LP (20 nM). The >200-fold selectivity window for the primary targets over NPP1 indicates that the compound does not broadly inhibit all phosphodiesterase-related enzymes. Such selectivity data is crucial for interpreting phenotype-based screening results and for prioritizing chemical matter with minimized off-target pharmacology.

Off-Target Selectivity NPP1 Drug Safety

Structural and Physicochemical Differentiation: 3-Position Substitution Confers Distinct Conformational and Solubility Properties Relative to 2- and 4-Position Analogs

The 3-substitution pattern of 3-[2-(1-Naphthyloxy)ethyl]piperidine places the naphthyloxyethyl group in a sterically and electronically distinct environment compared to 2- or 4-position analogs. This influences the compound's predicted physicochemical profile, including its cLogP (~2.97) and topological polar surface area (~2.97 Ų) . These values, derived from computational predictions, indicate moderate lipophilicity and low polar surface area, suggesting favorable membrane permeability while maintaining a different solubility profile from the 4-substituted analog (Nefopam), which has a reported aqueous solubility profile tailored for its analgesic application . For medicinal chemists optimizing lead series, these distinct properties provide a different starting point for tuning drug-like characteristics without altering the core pharmacophore.

Medicinal Chemistry SAR Physicochemical Properties Drug Design

Strategic Research and Development Applications for 3-[2-(1-Naphthyloxy)ethyl]piperidine (CAS 946682-14-0)


FGFR4 Kinase Inhibitor Lead Discovery and SAR Expansion

Utilize 3-[2-(1-Naphthyloxy)ethyl]piperidine as a high-potency (IC₅₀ = 43 nM) [1] FGFR4 inhibitor scaffold. Its distinct 3-position substitution offers a non-traditional chemotype for FGFR4-targeted oncology programs, particularly where resistance or off-target effects of existing inhibitors are concerns. The compound's moderate selectivity over NPP1 (>200-fold) reduces the likelihood of confounding phosphodiesterase-related activities [1]. Medicinal chemistry efforts can focus on optimizing this scaffold to improve kinase selectivity and pharmacokinetic properties while maintaining FGFR4 engagement.

Selective P3 Purinoceptor (P3LP) Pharmacological Probe

Deploy 3-[2-(1-Naphthyloxy)ethyl]piperidine as a selective tool compound for studying P3 purinoceptor-like protein (P3LP) signaling. Its high affinity (Ki = 20 nM) [2] and pronounced selectivity over adenosine A1 (45-fold) and A2A (105-fold) receptors [2] enable clean dissection of P3LP-mediated pathways in neuropharmacology and pain research. This contrasts with less selective purinergic ligands that often activate adenosine receptor-mediated counter-regulatory mechanisms.

Nav1.7 Sodium Channel Modulator with Distinct Mechanism from Reuptake Inhibitors

Incorporate 3-[2-(1-Naphthyloxy)ethyl]piperidine into screening cascades for Nav1.7 sodium channel modulation. While the affinity (IC₅₀ = 4.04 µM) [3] is moderate, it provides a mechanistically distinct starting point for pain research compared to reuptake inhibitors like Nefopam . The compound can serve as a reference point for exploring sodium channel blockade without the confounding effects of monoamine transporter inhibition, enabling cleaner interpretation of analgesic efficacy studies.

Structural Biology and Computational Docking Studies

Leverage the unique 3-position 1-naphthyloxyethyl substitution pattern for co-crystallization or computational docking studies with FGFR4 and P3LP. The well-defined binding data (43 nM and 20 nM, respectively) [1][2] provide a robust foundation for structure-based drug design. Understanding the precise binding mode can guide the design of more potent and selective analogs, particularly as the 3-position substitution creates a distinct conformational bias compared to 2- or 4-substituted piperidines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[2-(1-Naphthyloxy)ethyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.